N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-10-15(26)16(17(27)24(9-8-22)12-6-7-12)23-25(11)14-5-3-2-4-13(14)18(19,20)21/h2-5,10,12H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVZUNRCLTINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)N(CC#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: It often reacts with halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: Depending on the reaction, products may include modified pyridazines or the addition/removal of specific functional groups.
Scientific Research Applications: N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide has significant applications across various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may act as enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of specialty materials with unique properties due to its stable structure and functional groups.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its cyano group is particularly active in binding interactions, while the cyclopropyl group enhances its stability and bioavailability. The trifluoromethyl group can significantly affect its pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds: Other pyridazine derivatives, such as N-(methyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, share some structural similarities.
Uniqueness: This compound's unique combination of functional groups sets it apart, providing distinct reactivity and potential biological activity.
Would you like to dive deeper into any of these sections, or is there another topic that piques your interest?
Biological Activity
N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings related to its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core, with various substituents that may influence its biological activity. The presence of the trifluoromethyl group is particularly notable for its potential effects on lipophilicity and metabolic stability.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. For instance, studies using the MTS assay have shown dose-dependent cytotoxic effects on human cancer cell lines, including:
- Colon adenocarcinoma (LoVo)
- Ovary carcinoma (SK-OV-3)
- Breast adenocarcinoma (MCF-7)
The highest anti-tumor activity was observed with certain derivatives, indicating that structural modifications can significantly impact efficacy .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| LoVo | 25 | High sensitivity |
| SK-OV-3 | 30 | Moderate sensitivity |
| MCF-7 | 35 | Lower sensitivity compared to LoVo |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited.
While detailed mechanisms specific to this compound are not fully elucidated, related compounds have shown that they may inhibit critical cellular processes such as DNA replication and protein synthesis. The trifluoromethyl group may enhance interaction with biological targets through increased hydrophobic interactions.
Case Studies
- Study on Anticancer Activity : A recent study assessed the anticancer potential of pyridazine derivatives, including N-(cyanomethyl)-N-cyclopropyl variants. The results indicated significant growth inhibition in various cancer cell lines, suggesting potential for further development as an anticancer agent .
- Toxicological Assessment : Toxicity assessments conducted on aquatic organisms (e.g., Daphnia magna) showed low lethality at higher concentrations (IC50 > 200 µM), indicating a favorable safety profile for environmental applications .
Q & A
Q. What are the optimal synthetic routes for N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, and how can purity be maximized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclopropane ring formation, pyridazine core assembly, and trifluoromethylphenyl substitution. Key steps include:
- Coupling Reactions : Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura for trifluoromethylphenyl attachment) .
- Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution under controlled pH (e.g., using K₂CO₃ as a base in DMF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Cyclopropane Formation | 0–5°C, THF solvent, 12 hr | Slow addition of cyclopropane precursor to avoid side reactions |
| Pyridazine Core Assembly | 80°C, DMF, 6 hr | Use of anhydrous conditions to prevent hydrolysis |
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; trifluoromethyl group at δ 110–120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : For unambiguous stereochemical confirmation (if single crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyanomethyl and cyclopropyl groups on bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing cyanomethyl with methyl or acetyl groups) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs .
Q. Example SAR Table :
| Derivative | R1 (Cyanomethyl Replacement) | IC₅₀ (Target Kinase) |
|---|---|---|
| 1 | -CH₃ | 120 nM |
| 2 | -COCH₃ | 85 nM |
| Parent | -CH₂CN | 22 nM |
The cyanomethyl group enhances potency by forming hydrogen bonds with the kinase active site .
Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer:
- Permeability Testing : Measure cellular uptake using LC-MS/MS to assess if low cellular activity stems from poor membrane penetration .
- Metabolite Analysis : Incubate the compound with liver microsomes (human/rat) to identify degradation products that may explain reduced efficacy .
- Target Engagement Assays : Use thermal shift assays (TSA) to confirm binding to the intended target in live cells .
Q. What computational strategies are recommended for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to screen for off-target kinase binding .
- Proteome-Wide Docking : Utilize AlphaFold-predicted structures to assess interactions with non-target proteins .
- Machine Learning : Train a random forest model on ChEMBL bioactivity data to predict toxicity profiles .
Methodological Challenges
Q. How can reaction yields be improved during the introduction of the trifluoromethylphenyl group?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hr to 30 min at 100°C, improving yield by 15–20% .
Q. What strategies mitigate degradation of the pyridazine core under acidic conditions?
Methodological Answer:
- Protecting Groups : Temporarily protect the 4-oxo group with a tert-butyldimethylsilyl (TBS) moiety during synthetic steps .
- pH Control : Maintain reaction pH >7 using buffered aqueous solutions (e.g., phosphate buffer) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify vulnerable sites for structural modification .
Data Interpretation
Q. How can researchers distinguish between electronic and steric effects of the trifluoromethyl group in reactivity studies?
Methodological Answer:
- Hammett Analysis : Compare substituent constants (σₘ) of -CF₃ vs. -CH₃ to quantify electronic contributions .
- X-ray Crystallography : Measure bond angles/distances to assess steric hindrance around the pyridazine core .
- DFT Calculations : Compute electrostatic potential maps (Gaussian 16) to visualize electron-withdrawing effects .
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
